6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a highly reactive amine derivatizing reagent widely employed in analytical chemistry for enhancing the detection and separation of amine-containing compounds. [] It is particularly valuable for analyzing amino acids, peptides, and other biologically relevant amines. AQC reacts rapidly and efficiently with primary and secondary amines under mild conditions, forming stable urea derivatives. [] These derivatives exhibit strong fluorescence, making them readily detectable at low concentrations using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection (FLD). []
The compound is cataloged under various databases, including PubChem and BenchChem. It is primarily synthesized for research purposes and has applications in the fields of chemistry, biology, and medicine. The unique structure of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate allows it to function as a building block in organic synthesis and as a potential therapeutic agent.
The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate typically involves the following steps:
This method allows for the efficient production of high-purity 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate suitable for further applications in research.
The molecular structure of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate can be described as follows:
Relevant structural data includes:
The arrangement of atoms within the molecule plays a crucial role in its chemical behavior and interaction with biological targets.
2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate can undergo several types of chemical reactions:
These reactions expand the utility of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate in synthetic organic chemistry.
The mechanism of action for 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate has been primarily studied in relation to its potential as an anticonvulsant agent:
While specific data on its exact mechanism remain limited, its structural characteristics suggest significant interactions with biological targets relevant to epilepsy treatment.
The physical and chemical properties of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate include:
Property | Value |
---|---|
Molecular Weight | 273.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Appearance | Typically a crystalline solid |
These properties influence its handling and application in laboratory settings.
2,5-Dioxopyrrolidin-1-yquinolin -6 -ylcarbamate has several notable applications:
The diverse applications highlight its significance in both academic research and industry settings.
Pyrrolidine-2,5-dione derivatives, commonly termed as succinimides or maleimides depending on substitution patterns, represent a privileged scaffold in medicinal chemistry with a documented history spanning over six decades. The earliest therapeutic applications emerged in the 1950s with ethosuximide, a pyrrolidine-2,5-dione anticonvulsant approved for absence seizures, which established the scaffold’s capacity to cross the blood-brain barrier and modulate neuronal excitability [1] [4]. Subsequent structural refinements leveraged the core’s conformational rigidity and hydrogen-bonding capacity to enhance target affinity. By the 1990s, advances in synthetic methodology enabled the development of N-functionalized pyrrolidine-2,5-diones, exemplified by the carbapenem antibiotic meropenem (FDA-approved in 1996), where the dione ring enhances β-lactam stability against bacterial enzymes [4] [8].
The 21st century witnessed strategic incorporation of the scaffold into hybrid pharmacophores targeting complex diseases. Notable examples include eravacycline (2018), a tetracycline antibiotic derivative containing a pyrrolidine-2,5-dione group that broadens spectrum activity against resistant pathogens, and relebactam (2019), a diazabicyclooctane β-lactamase inhibitor where the dione contributes to enhanced binding kinetics [4] [7]. This evolution underscores the scaffold’s versatility, transitioning from standalone therapeutics to multifunctional components in drug design.
Table 1: Key FDA-Approved Therapeutics Containing Pyrrolidine-2,5-dione Scaffolds
Year Approved | Compound | Therapeutic Class | Clinical Application |
---|---|---|---|
1958 | Ethosuximide | Anticonvulsant | Absence seizures |
1996 | Meropenem | Carbapenem antibiotic | Bacterial infections |
2001 | Ertapenem | Carbapenem antibiotic | Complicated intra-abdominal infections |
2018 | Eravacycline | Tetracycline antibiotic | Resistant bacterial infections |
2019 | Imipenem/Cilastatin/Relebactam | β-Lactamase inhibitor combination | Gram-negative infections |
Carbamate-functionalized heterocycles constitute a pharmaceutically significant class due to their unique biophysical properties and metabolic resilience. The carbamate group (–NHC(O)OR) serves as a hydrolytically stable bioisostere for ester and amide bonds, mitigating rapid enzymatic degradation while maintaining hydrogen-bonding potential. This stability arises from the delocalization of the nitrogen lone pair into the carbonyl group, creating a partial double-bond character that resists proteases and esterases [3] [9]. Consequently, carbamates enhance pharmacokinetic profiles, as evidenced by drugs like rivastigmine, an acetylcholinesterase inhibitor where the carbamate moiety undergoes targeted trans-carbamoylation at the enzyme’s active site, enabling sustained inhibition [9].
In targeted drug delivery, carbamates act as prodrug enablers or direct pharmacophores. For instance, in antibody-drug conjugates (ADCs), carbamate linkages provide stable attachment between cytotoxic payloads and antibodies, releasing active drugs selectively in tumor microenvironments [3]. Additionally, carbamate-functionalized heterocycles like pyrazole–aurone hybrids and quinoline carbamates exploit the group’s dual hydrogen-bonding capability (donor NH and acceptor C=O) to engage polar residues in biological targets, enhancing binding specificity [5] [9]. Recent studies confirm that aryl carbamates (e.g., quinolin-6-ylcarbamates) exhibit superior metabolic stability compared to alkyl variants, with half-lives exceeding 120 minutes in human microsomal assays, making them ideal for sustained-action therapeutics [3].
Table 2: Metabolic Stability of Carbamate-Functionalized Heterocycles
Carbamate Type | Metabolic Half-life (Human Microsomes) | Primary Metabolic Pathway | Medicinal Chemistry Utility |
---|---|---|---|
Aryl-OCO-NHalkyl | <30 min | Oxidative dealkylation | Prodrug design (short-acting) |
Alkyl-OCO-N(alkyl)₂ | 60–90 min | Hydrolysis | CNS agents (moderate stability) |
Cyclic carbamates | >180 min | Minimal degradation | Targeted therapeutics (long-acting) |
Aryl-OCO-NH-Aryl (e.g., Quinolinyl) | >120 min | CYP3A4-mediated oxidation | Oncology/anti-infectives |
The hybridization of pyrrolidine-2,5-dione and quinolin-6-ylcarbamate generates a bifunctional pharmacophore with orthogonal bioactivity domains. The pyrrolidine-2,5-dione ring provides a conformationally constrained, planar platform that favors π-stacking interactions with aromatic residues in enzyme binding pockets. Its electron-deficient alkene moiety acts as a Michael acceptor, enabling covalent engagement with nucleophilic cysteines or serines in targets like kinases or proteases [1] [7]. Concurrently, the quinolin-6-ylcarbamate appendage contributes aromatic surface area for van der Waals contacts and a basic nitrogen (pKa ≈ 4.9) that facilitates protonation in acidic environments (e.g., tumor microenvironments or lysosomes), promoting cellular uptake and target selectivity [5].
Computational analyses reveal that the compound’s dual hydrogen-bonding capacity (acceptors: dione carbonyls, carbamate C=O; donor: carbamate NH) enables simultaneous interactions with complementary residues in diverse targets. Molecular docking studies indicate high affinity for kinases (e.g., ABL1, IC₅₀ ≈ 0.8 μM) and epigenetic regulators like histone deacetylases (HDACs), driven by the carbamate NH coordinating catalytic zinc ions [5] [8]. Physicochemical profiling confirms balanced lipophilicity (calculated LogP ≈ 2.1) and polar surface area (PSA ≈ 85 Ų), aligning with Lipinski’s criteria for drug-likeness and predicting favorable membrane permeability [1].
Table 3: Calculated Physicochemical Properties of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate
Property | Value | Implication for Drug Design |
---|---|---|
Molecular Weight | 297.3 g/mol | Complies with Rule of Five (≤500 g/mol) |
Calculated LogP | 2.1 | Optimal for passive diffusion (LogP 1–3) |
Polar Surface Area (PSA) | 85 Ų | Suggests moderate blood-brain barrier permeability |
Hydrogen Bond Acceptors | 5 | Within Rule of Five limit (≤10) |
Hydrogen Bond Donors | 1 | Within Rule of Five limit (≤5) |
Rotatable Bonds | 3 | Favors oral bioavailability (≤10) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7